Significantly Lower Enzymatic Hydrolysis Rate vs. Paraoxon Confers Greater Stability
Diethyl phenyl phosphate exhibits a drastically lower hydrolysis rate by the phosphotriesterase enzyme from Pseudomonas diminuta compared to the widely studied organophosphate paraoxon. This quantitative difference in lability defines its suitability for applications requiring a more stable, less reactive organophosphate scaffold [1].
| Evidence Dimension | Enzymatic Hydrolysis Rate (k_cat) |
|---|---|
| Target Compound Data | 0.03 s⁻¹ |
| Comparator Or Baseline | Paraoxon: 6000 s⁻¹ |
| Quantified Difference | 200,000-fold slower hydrolysis rate |
| Conditions | Phosphotriesterase from Pseudomonas diminuta, in vitro assay |
Why This Matters
The 200,000-fold slower hydrolysis rate dictates a vastly different environmental persistence and biological stability profile, which is critical for applications requiring controlled degradation or low acute toxicity.
- [1] Watkins, L. M., Mahoney, H. J., McCulloch, J. K., & Raushel, F. M. (1997). Augmented hydrolysis of diisopropyl fluorophosphate in engineered mutants of phosphotriesterase. Journal of Biological Chemistry, 272(41), 25596-25601. View Source
